molecular formula C14H18N4O B8570008 (5-amino-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

(5-amino-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8570008
M. Wt: 258.32 g/mol
InChI Key: ZSDMEHVZVQRYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-amino-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

(5-amino-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H18N4O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7,15H2,1H3

InChI Key

ZSDMEHVZVQRYNG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Example 59, (4-Methyl-piperazin-1-yl)-(5-nitro-1H-indol-2-yl)-methanone (1.8 g) was dissolved in CH3OH (50 mL). At room temperature, ammonium formate (3.94 g) was added, followed by 10% palladium on carbon (0.66 g). The reaction mixture was heated to reflux for forty min, cooled and filtered through celite pad. The filtrate was concentrated and the residue was purified via silica gel chromatography (3-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (1.60 g). 1H NMR (400 MHz, CDCl3): δ 10.46 (br s, 1H), 7.12 (d, J=8.80 Hz, 1H), 6.81 (d, J=2.15 Hz, 1H), 6.64 (dd, J=2.15, 6.46 Hz, 1H), 6.54 (d, J=1.37 Hz, 1H), 3.88 (br m, 4H), 3.70 (br s, 2H), 2.40 (t, J=4.70 Hz, 4H), 2.25 (s, 3H). MS (electrospray): exact mass calculated for C14H18N4O, 258.15; m/z found, 259.1 [M+H]+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-Methyl-piperazin-1-yl)-(5-nitro-1H-indol-2-yl)-methanone
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
catalyst
Reaction Step Three

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